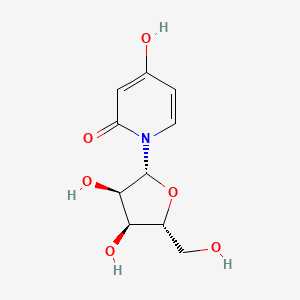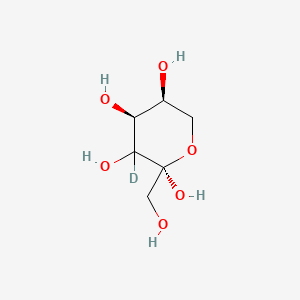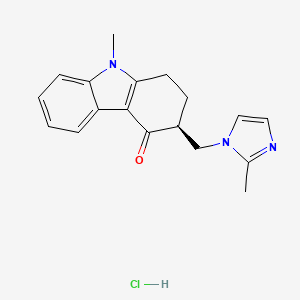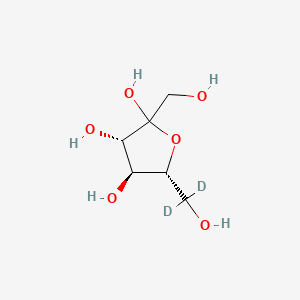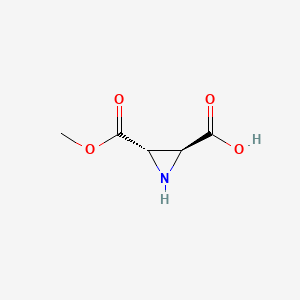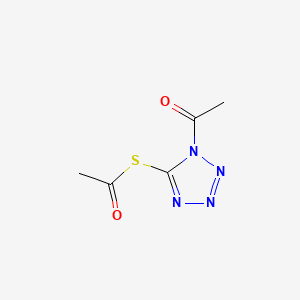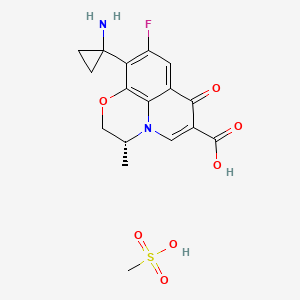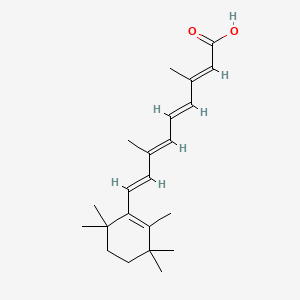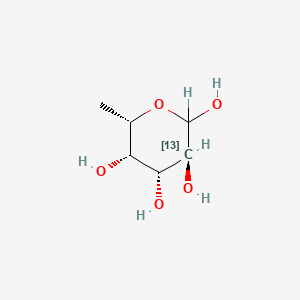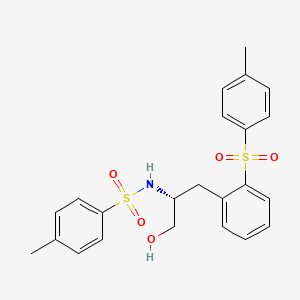
N,O-Ditosyl D-Phenylalaninol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Ditosyl D-Phenylalaninol: is a chemical compound with the molecular formula C23H25NO5S2 and a molecular weight of 459.58 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is a derivative of D-Phenylalaninol, where the hydroxyl and amino groups are protected by tosyl groups, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Ditosyl D-Phenylalaninol typically involves the tosylation of D-Phenylalaninol. The reaction is carried out by treating D-Phenylalaninol with tosyl chloride in the presence of a base such as pyridine or triethylamine . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N,O-Ditosyl D-Phenylalaninol undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the tosyl protecting groups, regenerating the free hydroxyl and amino groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of D-Phenylalaninol.
Reduction Reactions: D-Phenylalaninol.
Aplicaciones Científicas De Investigación
N,O-Ditosyl D-Phenylalaninol is used in several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,O-Ditosyl D-Phenylalaninol involves its role as a protected form of D-Phenylalaninol. The tosyl groups protect the hydroxyl and amino functionalities, allowing for selective reactions at other sites on the molecule . Upon deprotection, the free D-Phenylalaninol can participate in various biochemical processes, including acting as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine .
Comparación Con Compuestos Similares
N,O-Ditosyl L-Phenylalaninol: Similar in structure but derived from L-Phenylalaninol.
N,O-Ditosyl D-Tyrosinol: Another tosyl-protected amino alcohol, derived from D-Tyrosinol.
Uniqueness: N,O-Ditosyl D-Phenylalaninol is unique due to its specific stereochemistry (D-form) and the presence of tosyl protecting groups, which make it a versatile intermediate in organic synthesis . Its ability to undergo selective reactions while protecting sensitive functional groups sets it apart from other similar compounds .
Propiedades
IUPAC Name |
N-[(2R)-1-hydroxy-3-[2-(4-methylphenyl)sulfonylphenyl]propan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S2/c1-17-7-11-21(12-8-17)30(26,27)23-6-4-3-5-19(23)15-20(16-25)24-31(28,29)22-13-9-18(2)10-14-22/h3-14,20,24-25H,15-16H2,1-2H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAYJSVNMMMCSW-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CC(CO)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C[C@H](CO)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)

